molecular formula C21H20N2O4S B6543253 ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 923415-29-6

ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No. B6543253
CAS RN: 923415-29-6
M. Wt: 396.5 g/mol
InChI Key: YTOLIORMDYPSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-phenyl-1,3-thiazole-5-carboxylate” is a synthetic compound that has been studied for its neuroprotective properties . It is an analog of salidroside, a compound known for its neuroprotective effects . This compound has been shown to possess neuroprotective properties, particularly in the context of cerebral ischemic injury .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is the mitochondria in neurons . The mitochondria play a crucial role in energy production and homeostasis within cells, making them a key target for compounds aiming to improve energy metabolism.

Mode of Action

This compound interacts with its targets by activating O-GlcNAcylation , a post-translational modification that modulates glucose homeostasis. This activation helps maintain energy homeostasis, which is crucial for the survival and function of neurons, especially under conditions of stress such as oxygen and glucose deprivation (OGD) .

Biochemical Pathways

The compound affects the O-GlcNAcylation pathway , which is a pro-survival pathway that modulates glucose homeostasis. By activating this pathway, the compound helps regulate energy metabolism in neurons, particularly under ischemic conditions . This leads to an increase in glucose uptake and a recovery of energy metabolism in affected neurons .

Pharmacokinetics

The compound has been shown to pass through the blood-brain barrier , which is crucial for its action on neurons in the brain This suggests that the compound has good bioavailability.

Result of Action

The activation of O-GlcNAcylation and maintenance of energy homeostasis by the compound results in neuroprotective effects . Specifically, it has been shown to improve outcomes after transient middle cerebral artery occlusion (MCAO), a model of ischemic stroke . It also exerts neuroprotective effects against moderate OGD injury in hippocampal neurons .

Future Directions

The compound has shown promise in the treatment of cerebral ischemic injury, suggesting potential future directions for research . Further studies could explore its specific targets, the effects of different substituents on its therapeutic outcomes, and its potential applications in other central nervous system diseases .

properties

IUPAC Name

ethyl 2-[[2-(4-methoxyphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-3-27-20(25)19-18(15-7-5-4-6-8-15)23-21(28-19)22-17(24)13-14-9-11-16(26-2)12-10-14/h4-12H,3,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOLIORMDYPSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(4-methoxyphenyl)acetamido)-4-phenylthiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.